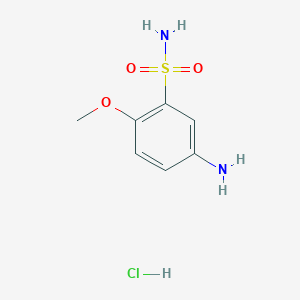

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride

Vue d'ensemble

Description

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid and subsequent neutralization with ammonia or an amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes, followed by purification steps such as recrystallization to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Tamsulosin Synthesis

One of the primary applications of 5-amino-2-methoxybenzene-1-sulfonamide hydrochloride is as an intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH). The compound facilitates the production of Tamsulosin by allowing for the selective blocking of alpha-1C receptors, which helps alleviate urinary retention without significantly affecting blood pressure. This selectivity is crucial in minimizing side effects commonly associated with non-selective alpha blockers .

Neurotherapeutic Research

Recent studies have indicated that sulfonamide derivatives, including this compound, can serve as multi-targeting neurotherapeutics. These compounds have shown promise in inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical in neurodegenerative diseases like Alzheimer's. For instance, quinoline-sulfonamides derived from similar structures demonstrated potent inhibitory effects against these enzymes, suggesting potential applications in treating neurodegenerative disorders .

Chemical Synthesis

Precursor in Organic Synthesis

The compound acts as a precursor in various organic synthesis pathways. It can be modified to yield other biologically active molecules through various chemical reactions such as acylation or reductive amination. For example, it can be transformed into more complex structures that possess enhanced pharmacological properties .

Kinetic Resolution Techniques

Innovative methods for synthesizing optically pure forms of this compound have been developed using kinetic resolution techniques. These methods allow for the efficient separation of enantiomers, leading to high-purity products that are essential for pharmaceutical applications. The process involves the use of tartaric acid as a resolving agent to achieve enantiomeric purity exceeding 99.9% .

Research Applications

Proteomics Research

this compound has been utilized in proteomics research due to its ability to interact with various proteins and enzymes. Its sulfonamide group allows it to form reversible covalent bonds with active site residues in target proteins, making it a valuable tool for studying protein function and interactions .

Mécanisme D'action

The mechanism of action of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2-methoxybenzenesulfonic acid: Similar in structure but lacks the sulfonamide group.

2-Amino-5-methoxybenzoic acid: Contains an amino and methoxy group but differs in the position of the functional groups.

Sulfanilamide: A well-known sulfonamide with a similar mechanism of action but different substituents on the benzene ring.

Uniqueness

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is unique due to the presence of both an amino and methoxy group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is particularly noted for its role as a selective blocker of alpha-1C adrenergic receptors, which is significant in treating urinary retention related to benign prostatic hyperplasia (BPH) without causing hypotension, a common side effect associated with other non-selective blockers .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors:

- Alpha-1C Adrenergic Receptor Blockade : This action helps alleviate urinary retention by relaxing smooth muscle in the prostate and bladder neck .

- Inhibition of Carbonic Anhydrase : The compound exhibits inhibitory activity against carbonic anhydrase isoforms, particularly hCA IX, which is associated with tumor growth and metastasis. This inhibition can lead to increased oxidative stress in cancer cells, potentially enhancing the efficacy of other therapeutic agents .

Biological Activity Overview

Case Studies and Research Findings

- Selective Alpha Blockade :

-

Anticancer Properties :

- In vitro studies revealed that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of approximately 0.126 μM, showcasing its potential as an anticancer agent. It exhibited a significant selectivity index over non-cancerous cells, indicating a promising therapeutic window .

-

Carbonic Anhydrase Inhibition :

- The compound was tested against various human carbonic anhydrase isoforms, displaying notable inhibitory constants (Ki) that suggest a strong potential for use in cancer therapies targeting hypoxic tumor environments. The selectivity for hCA IX over other isoforms further emphasizes its relevance in oncology .

Propriétés

IUPAC Name |

5-amino-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-12-6-3-2-5(8)4-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCAHWVBWYREEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.